Dopaquinone Lactone
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Overview
Description
Dopaquinone lactone is a derivative of dopaquinone, which is an intermediate in the biosynthesis of melanin. Dopaquinone itself is formed from the oxidation of L-DOPA (L-dihydroxyphenylalanine) and plays a crucial role in the pathway leading to the production of various types of melanin, including eumelanin and pheomelanin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dopaquinone lactone can be synthesized through the oxidation of L-DOPA using tyrosinase, an enzyme that catalyzes the conversion of L-DOPA to dopaquinone. The reaction typically occurs in an aqueous environment at a neutral pH. The dopaquinone then undergoes intramolecular cyclization to form this compound .
Industrial Production Methods: the enzymatic oxidation of L-DOPA using tyrosinase remains a potential method for large-scale synthesis .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various melanin precursors.
Cyclization: Intramolecular cyclization of dopaquinone leads to the formation of this compound.
Thiol Binding: Dopaquinone can react with thiols such as cysteine to form cysteinyldopa, a precursor for pheomelanin.
Common Reagents and Conditions:
Oxidizing Agents: Tyrosinase is commonly used to oxidize L-DOPA to dopaquinone.
Cyclization Conditions: Neutral pH and aqueous environment facilitate the cyclization of dopaquinone to this compound.
Major Products:
Eumelanin and Pheomelanin Precursors: Depending on the presence of thiols, dopaquinone can lead to the formation of either eumelanin or pheomelanin.
Scientific Research Applications
Dopaquinone lactone is primarily studied in the context of melanin biosynthesis. Its role as an intermediate in the production of melanin makes it a subject of interest in fields such as:
Chemistry: Understanding the chemical pathways and reactions involved in melanin synthesis.
Biology: Studying the role of melanin in biological systems, including its protective functions against UV radiation.
Medicine: Investigating the implications of melanin synthesis in conditions such as vitiligo and melanoma.
Mechanism of Action
Dopaquinone lactone exerts its effects through its role in the melanin biosynthesis pathway. It is formed from the cyclization of dopaquinone, which is an oxidized form of L-DOPA. The presence of thiols such as cysteine can influence the pathway, leading to the formation of different types of melanin. The molecular targets involved include enzymes like tyrosinase, which catalyze the oxidation of L-DOPA .
Comparison with Similar Compounds
L-Dopaquinone: An immediate precursor to dopaquinone lactone, formed from the oxidation of L-DOPA.
Cyclodopa: Another intermediate in the melanin biosynthesis pathway, formed from the cyclization of dopaquinone.
Cysteinyldopa: Formed when dopaquinone reacts with cysteine, leading to the production of pheomelanin.
Uniqueness: this compound is unique in its role as an intermediate that can lead to the formation of both eumelanin and pheomelanin, depending on the presence of thiols. This dual pathway highlights its importance in the regulation of melanin synthesis .
Properties
IUPAC Name |
(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGZIWOVGOFDC-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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